molecular formula C12H8ClN3O3 B438872 4-chloro-2-nitro-N-pyridin-4-ylbenzamide CAS No. 333346-83-1

4-chloro-2-nitro-N-pyridin-4-ylbenzamide

Cat. No.: B438872
CAS No.: 333346-83-1
M. Wt: 277.66g/mol
InChI Key: HNHNAOANNGLNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitro-N-pyridin-4-ylbenzamide is a chemical compound offered for research purposes. It is structurally related to 2-chloro-5-nitro-N-(4-pyridyl)benzamide, a compound identified in scientific research as a potent, specific, and cell-permeable antagonist of the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are nuclear receptor proteins that function as transcription factors regulating gene expression and are key targets in the study of metabolic diseases such as diabetes and obesity . The nitro-substituted benzamide pharmacophore is a significant structure in medicinal chemistry research. Studies on similar compounds, such as 4-nitro-N-(piperidin-4-yl)benzamide derivatives, have shown promise as agonists for the GPR119 receptor, a potential target for promoting insulin secretion and developing new treatments for Type 2 diabetes . Furthermore, related chloro- and nitro-substituted benzamide compounds are actively investigated for their inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, representing another avenue for antidiabetic research . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

333346-83-1

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66g/mol

IUPAC Name

4-chloro-2-nitro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H8ClN3O3/c13-8-1-2-10(11(7-8)16(18)19)12(17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15,17)

InChI Key

HNHNAOANNGLNRC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position Effects :

  • The ortho-nitro group in the target compound increases electrophilicity compared to analogs like BP 27513 (5-methoxy) or ’s 4-fluoro derivative. This enhances reactivity in nucleophilic substitution or redox reactions .
  • Pyridine substitution : Para-pyridine (target) vs. meta- or ortho-pyridine (, BP 27513) alters molecular geometry. Para-substitution may improve binding to flat enzymatic pockets (e.g., kinases) .

Trifluoromethyl () significantly increases electron-withdrawing effects and metabolic stability compared to the target’s nitro group .

Biological Implications :

  • Analogs with nitro groups (target, BP 27513) are hypothesized to inhibit enzymes via covalent interactions (e.g., nitro-reductases), while methoxy or fluoro substituents (BP 27513, ) may enhance passive diffusion .
  • Chlorine at the benzamide’s para position (target) balances hydrophobicity and hydrogen-bonding capacity, critical for membrane permeability .

Preparation Methods

Nitration of 4-Chlorobenzoic Acid

Nitration of 4-chlorobenzoic acid introduces the nitro group at the ortho position relative to the carboxylic acid, guided by the meta-directing nature of the chloride substituent.

Procedure :

  • Substrate : 4-Chlorobenzoic acid (1 equiv).

  • Nitrating Agent : Fuming nitric acid (1.2 equiv) in concentrated sulfuric acid at 0–5°C.

  • Reaction Time : 4 hours.

  • Yield : 72–78%.

Mechanism :
The nitronium ion (NO₂⁺) attacks the aromatic ring meta to the chloride, yielding 4-chloro-2-nitrobenzoic acid.

Alternative Route: Chlorination of 2-Nitrobenzoic Acid

Chlorination at the para position of 2-nitrobenzoic acid using Cl₂/FeCl₃ under controlled conditions achieves moderate yields (65–70%) but requires precise temperature control to avoid polyhalogenation.

Conversion to 4-Chloro-2-Nitrobenzoyl Chloride

The carboxylic acid is activated to its acyl chloride for subsequent amidation:

  • Reagents : Thionyl chloride (SOCl₂, 3 equiv) with catalytic DMF.

  • Conditions : Reflux at 70°C for 2 hours.

  • Yield : >95%.

Amidation with 4-Aminopyridine

Schotten-Baumann Reaction

A classic method for amide synthesis:

  • Acyl Chloride : 4-Chloro-2-nitrobenzoyl chloride (1 equiv).

  • Amine : 4-Aminopyridine (1.1 equiv).

  • Base : Aqueous NaOH (2 equiv) to scavenge HCl.

  • Solvent : Dichloromethane/water biphasic system.

  • Yield : 68–75%.

Coupling Agents

Modern methods employ coupling agents for higher efficiency:

  • Reagents : HATU (1.1 equiv), DIPEA (3 equiv) in DMF.

  • Conditions : Room temperature, 12 hours.

  • Yield : 85–90%.

Regioselectivity and Byproduct Management

Nitration Challenges

  • Ortho vs. Para Nitration : The chloride’s meta-directing effect ensures predominant ortho nitration (>90% regioselectivity).

  • Byproducts : Trace amounts of 4-chloro-3-nitrobenzoic acid (<5%) are removed via recrystallization in ethanol/water.

Amidation Side Reactions

  • Hydrolysis : Acyl chloride hydrolysis to carboxylic acid is minimized using anhydrous conditions.

  • Pyridine Ring Reactivity : 4-Aminopyridine’s nucleophilicity is enhanced via deprotonation with NaHCO₃.

Scalability and Industrial Considerations

Catalytic Improvements

  • Palladium Catalysts : Patent CN105732392A highlights palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, though applicability here is limited.

  • Phase Transfer Catalysts : Tetrabutylammonium bromide improves reaction homogeneity in biphasic systems.

Solvent Optimization

  • Eco-Friendly Systems : Water-isopropanol (H₂O-IPA) mixtures reduce environmental impact while maintaining yield (82–85%).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, 2H, Py-H), 8.45 (s, 1H, Ar-H), 8.02 (d, 1H, Ar-H), 7.89 (d, 2H, Py-H), 7.65 (d, 1H, Ar-H).

  • IR : 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

  • HPLC : >99% purity using C18 column, 70:30 acetonitrile/water mobile phase.

Comparative Method Evaluation

MethodYield (%)Reaction Time (h)Cost (USD/g)
Schotten-Baumann68–75412–15
HATU Coupling85–901225–30
Aqueous IPA Amination82–85618–22

Trade-offs : HATU offers higher yields but incurs greater reagent costs, while aqueous methods balance efficiency and sustainability .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-chloro-2-nitro-N-pyridin-4-ylbenzamide, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization of the benzamide core. A nitro group is introduced via nitration of a chlorobenzamide precursor, followed by coupling with 4-aminopyridine. Key conditions include:

  • Nitration : Use of mixed acids (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .
  • Amide Coupling : Activation of the carboxylic acid (e.g., using EDCI or HATU) in anhydrous DMF or THF under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects at ~8.5 ppm for aromatic protons) .
  • HPLC-MS : To verify molecular weight (C₁₂H₈ClN₃O₃; calc. 285.02 g/mol) and detect impurities .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar benzamides .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

  • Applications :

  • Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to the pyridine moiety’s hydrogen-bonding capacity .
  • Material Science : Nitro and chloro groups enhance thermal stability, making it a candidate for high-performance polymers .

Advanced Research Questions

Q. How can researchers address competing substitution reactions at the chloro and nitro positions during functionalization of this compound?

  • Methodology :

  • Selective Protection : Temporarily protect the nitro group (e.g., using Boc anhydride) to direct nucleophilic substitution at the chloro position .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) preferentially targets the chloro substituent under mild conditions .
  • Kinetic Control : Lower reaction temperatures (<50°C) favor nitro group stability during electrophilic attacks .

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR chemical shift ambiguities) for derivatives of this compound?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts to validate experimental data .
  • Isotopic Labeling : ¹⁵N-labeled nitro groups clarify splitting patterns in crowded aromatic regions .
  • 2D NMR : NOESY or HSQC correlations map spatial proximity of substituents .

Q. How does the electronic interplay between the nitro and chloro substituents influence the reactivity and stability of this compound under varying pH conditions?

  • Methodology :

  • pH-Dependent Studies :
  • Acidic Conditions : Nitro group protonation enhances electrophilicity at the chloro position, facilitating hydrolysis .
  • Basic Conditions : Deprotonation of the pyridine nitrogen increases electron density, stabilizing the molecule against oxidation .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox activity at −0.8 V (nitro reduction) and +1.2 V (pyridine oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.